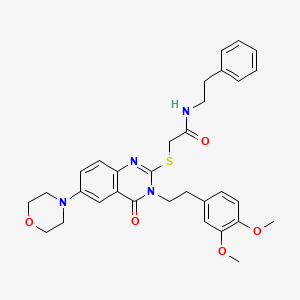

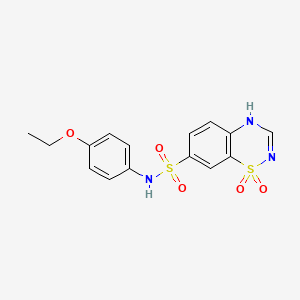

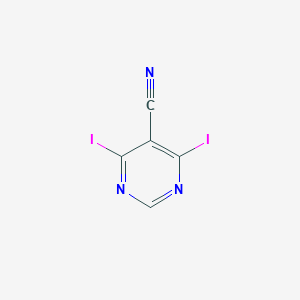

![molecular formula C23H19N3O5S B2620896 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1171663-66-3](/img/structure/B2620896.png)

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a chemical compound. It’s a derivative of quinazolinone, a class of organic compounds that are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives usually involves reactions with primary aromatic amines and heterocyclic amines under different conditions . The synthesis of this specific compound isn’t detailed in the available resources.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. They can react with both sodium azide and active methylene compounds, such as ethylcyanoacetate and ethylacetoacetate .

Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be analyzed using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and the structure of the molecule .

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives have been synthesized and characterized to explore their pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potentials. These compounds were synthesized from substituted anthranilic acids, highlighting the structural diversity achievable within this class of compounds and their potential as hybrid molecules for various therapeutic applications (Rahman et al., 2014).

Enzyme Inhibitory Activities

Research into sulfonamide derivatives bearing benzodioxane and acetamide moieties has shown significant enzyme inhibitory activity against α-glucosidase and acetylcholinesterase, underscoring their potential in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).

Antitumor Properties

The pro-apoptotic activities of novel 4-anilinoquinazoline derivatives have been evaluated, showing significant cytotoxic effects against cancer cell lines. These compounds induce apoptosis through up-regulation of pro-apoptotic proteins and activation of critical enzymes involved in cell death, suggesting their potential as antitumor agents (Devegowda et al., 2016).

Pharmacological Evaluation

Further pharmacological evaluations have expanded on the potential therapeutic applications of sulfonamide derivatives. Studies have demonstrated moderate to good activity against enzymes like butyrylcholinesterase and lipoxygenase, with some compounds showing promising antimicrobial activities. This research supports the therapeutic versatility of sulfonamide-based compounds, including their potential in antimicrobial and anti-inflammatory treatments (Irshad, 2018).

Environmental Degradation of Sulfonamides

Interestingly, studies on the environmental degradation of sulfonamides have identified novel microbial strategies to eliminate these compounds from the environment. This research not only contributes to understanding the environmental impact of sulfonamide antibiotics but also opens avenues for developing bioremediation strategies to address antibiotic resistance (Ricken et al., 2013).

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary depending on their structure and the biological activity they exhibit. Many quinazolinone derivatives are known to have biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic .

Future Directions

The future research directions for quinazolinone derivatives could involve synthesizing new derivatives with different functional groups to enhance their biological activities. Additionally, more research could be conducted to understand their mechanisms of action and to evaluate their safety and potential side effects .

properties

IUPAC Name |

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-15-24-20-9-7-16(13-19(20)23(27)26(15)17-5-3-2-4-6-17)25-32(28,29)18-8-10-21-22(14-18)31-12-11-30-21/h2-10,13-14,25H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOULWMIHZRXROB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)N1C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

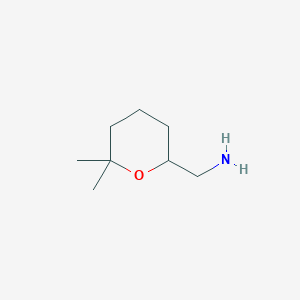

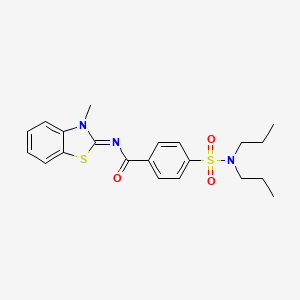

![(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester](/img/structure/B2620818.png)

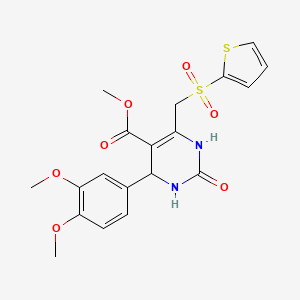

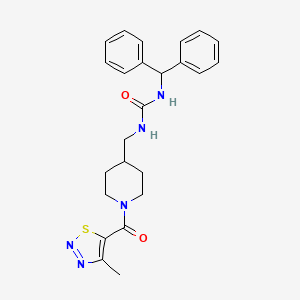

![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2620819.png)

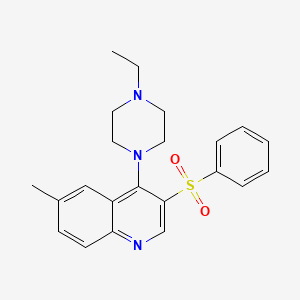

![(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2620833.png)